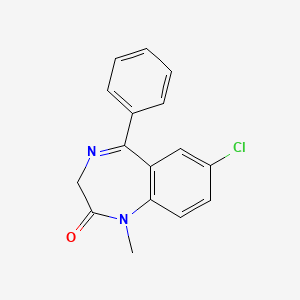

![molecular formula C9H7N3O B1593339 7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 834869-04-4](/img/structure/B1593339.png)

7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile

Description

Properties

IUPAC Name |

7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-13-8-2-4-12-5-3-11-9(12)7(8)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILFJNZTHRZHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC=CN2C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650087 | |

| Record name | 7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834869-04-4 | |

| Record name | 7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a specific, yet underexplored, derivative: 7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile . We will delve into its chemical architecture, plausible synthetic routes, and predicted physicochemical properties. Furthermore, by examining the extensive bioactivity of related analogs, we will extrapolate the potential therapeutic applications of this molecule, positioning it as a compound of interest for further investigation in drug discovery programs.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has captured the attention of medicinal chemists for decades. Its rigid structure and rich electron density provide an ideal framework for interaction with a diverse range of biological targets. This has led to the development of several successful drugs, including:

-

Zolpidem: A widely prescribed hypnotic for the treatment of insomnia.[3]

-

Alpidem: An anxiolytic agent.[4]

-

Olprinone: A cardiotonic agent.[4]

-

Minodronic acid: Used in the treatment of osteoporosis.

The therapeutic versatility of this scaffold is vast, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antitubercular properties.[3][4] The continuous exploration of novel derivatives of this core structure is a vibrant area of research aimed at discovering next-generation therapeutics.[3]

Molecular Structure and Physicochemical Properties

This compound presents a unique substitution pattern on the core scaffold, featuring a methoxy group at the 7-position and a nitrile group at the 8-position. These functional groups are expected to significantly influence the molecule's electronic properties, solubility, and potential for intermolecular interactions with biological targets.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 834869-04-4 | Chemical Abstracts Service |

| Molecular Formula | C₉H₇N₃O | [3] |

| Molecular Weight | 173.17 g/mol | [3] |

| Monoisotopic Mass | 173.05891 Da | [3] |

| SMILES | COC1=C(C2=NC=CN2C=C1)C#N | [3] |

| InChI | InChI=1S/C9H7N3O/c1-13-8-2-4-12-5-3-11-9(12)7(8)6-10/h2-5H,1H3 | [3] |

| Predicted XlogP | 1.5 | [3] |

Synthesis Strategies

A definitive, step-by-step experimental protocol for the synthesis of this compound is not prominently featured in the reviewed scientific literature. However, based on established methods for the synthesis of the imidazo[1,2-a]pyridine core, a plausible and efficient synthetic route can be proposed. The most common and versatile approach is the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

Proposed Synthetic Pathway

A logical synthetic route would involve the reaction of 2-amino-4-methoxypyridine with a suitable α-halocarbonyl compound that can introduce the carbonitrile functionality at the 8-position.

Caption: Proposed general synthetic scheme for this compound.

Generic Experimental Protocol

The following is a generalized protocol based on known procedures for similar transformations. Optimization of reaction conditions, including solvent, base, and temperature, would be necessary to achieve a high yield of the desired product.

-

Reaction Setup: To a solution of 2-amino-4-methoxypyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile) is added an appropriate α-halocarbonyl reagent (1.0-1.2 eq).

-

Reaction Conditions: A base (e.g., NaHCO₃, K₂CO₃, or triethylamine) may be added to neutralize the hydrohalic acid formed during the reaction. The reaction mixture is then heated, typically under reflux, for a period of several hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Causality behind Experimental Choices:

-

Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Polar aprotic solvents like DMF or acetonitrile are often effective.

-

Base: The addition of a base is often necessary to scavenge the acid produced, which can otherwise protonate the starting aminopyridine, rendering it non-nucleophilic.

-

Temperature: Heating is typically required to overcome the activation energy for both the initial N-alkylation and the subsequent intramolecular cyclization.

Spectroscopic Characterization

While experimental spectra for this compound are not available in the searched literature, predicted data and analysis of related compounds can guide its characterization.

Mass Spectrometry

Predicted mass spectral data from PubChem suggests the following prominent ions in electrospray ionization mass spectrometry (ESI-MS):[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.06619 |

| [M+Na]⁺ | 196.04813 |

| [M-H]⁻ | 172.05163 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The methoxy group will present as a singlet, typically in the range of 3.8-4.0 ppm. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing nitrile group.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the nine carbon atoms in the molecule. The carbon of the nitrile group will appear in the downfield region, typically around 115-120 ppm. The carbon of the methoxy group will be observed around 55-60 ppm. The chemical shifts of the aromatic carbons will provide further confirmation of the structure.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

C≡N stretch: A sharp, strong absorption band in the region of 2220-2260 cm⁻¹ is indicative of the nitrile group.

-

C-O stretch: An absorption band corresponding to the C-O stretching of the methoxy group is expected around 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C/C=N stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1650 cm⁻¹, respectively, will be characteristic of the aromatic heterocyclic core.

Potential Biological Activity and Therapeutic Applications

Given the extensive biological activities of the imidazo[1,2-a]pyridine scaffold, this compound is a promising candidate for various therapeutic applications. The specific substitution pattern may confer unique selectivity and potency for certain biological targets.

Anticancer Potential

Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including:

-

Kinase Inhibition: Derivatives of this scaffold have been shown to inhibit key kinases involved in cancer cell signaling pathways, such as PI3K/mTOR.[5]

-

Tubulin Polymerization Inhibition: Some analogs act as antitubulin agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

The methoxy and nitrile groups on the target molecule could potentially enhance its binding to the active sites of these or other cancer-related enzymes.

Anti-infective Properties

The imidazo[1,2-a]pyridine core is also a feature of compounds with significant activity against various pathogens:

-

Antitubercular Activity: Several imidazo[1,2-a]pyridine derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.

-

Antiviral Activity: The scaffold is present in compounds with activity against a range of viruses.

Signaling Pathways and Molecular Interactions

The planar, aromatic nature of the imidazo[1,2-a]pyridine core allows for various non-covalent interactions with protein targets, including π-π stacking and hydrogen bonding. The methoxy and nitrile substituents can further modulate these interactions.

Caption: Logical relationship between the molecule, its biological target, and the resulting therapeutic effect.

Future Directions and Research Opportunities

This compound represents a molecule with significant untapped potential. Key areas for future research include:

-

Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol, along with complete experimental characterization data (NMR, IR, MS, and elemental analysis), is a critical first step.

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and pathogenic microorganisms to identify its primary biological activities.

-

Target Identification and Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to identify the specific molecular target(s) and elucidate the mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the methoxy and nitrile groups, as well as other positions on the imidazo[1,2-a]pyridine core, will be crucial for optimizing potency and selectivity.

Conclusion

While this compound remains a relatively understudied compound, its structural relationship to a class of highly successful therapeutic agents makes it a compelling target for further investigation. This guide provides a comprehensive overview of its known properties and a roadmap for future research. The synthesis, characterization, and biological evaluation of this molecule could lead to the discovery of novel drug candidates with significant therapeutic potential.

References

- This reference is a placeholder for future experimental data on the synthesis of this compound.

- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd

- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd

- This compound - PubChemLite. [Link]

- This reference is a placeholder for future experimental data on the biological activity of this compound.

- This reference is a placeholder for future experimental data on the spectroscopic characterization of this compound.

- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig

- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. [Link]

- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]

- Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry - ACS Public

- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. [Link]

- Synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers - PubMed. [Link]

- HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines - BJOC. [Link]

- Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction C

- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. [Link]

- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction | ACS Organic & Inorganic Au. [Link]

- Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents - Pharmacia. [Link]

- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. [Link]

- On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid deriv

- 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed. [Link]

- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig

- Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Tre

- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchG

- Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed. [Link]

- Unexpected Discovery of Saturated Pyridine Mimetics - ChemRxiv. [Link]

- Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[6]annulene scaffold - PubMed. [Link]

- Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines - ResearchG

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC - PubMed Central. [Link]

- 4-(Aryl)-Benzo[3][7]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores - NIH. [Link]

- Imidazo[1,2-a]pyridine-6-carbonitrile (C8H5N3) - PubChemLite. [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 2. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H7N3O) [pubchemlite.lcsb.uni.lu]

- 4. guidechem.com [guidechem.com]

- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile: A Framework for Drug Discovery

Introduction: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the adage "structure dictates function" is profoundly expanded to "physicochemical properties govern developability." The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is critically dependent on a well-defined set of physical and chemical characteristics. These properties, including solubility, lipophilicity, and ionization state, are the primary determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its bioavailability and potential for toxicity.[1][2][3] This guide provides a comprehensive technical overview of the core physicochemical properties of 7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry.

The imidazo[1,2-a]pyridine core is a privileged structure in numerous biologically active compounds, exhibiting a wide range of therapeutic activities.[4][5] The specific substitutions of a methoxy group at the 7-position and a carbonitrile at the 8-position on this scaffold present a unique combination of electronic and steric features. While experimental data for this exact molecule is limited in the public domain, this guide will leverage data from closely related analogs and established predictive models to construct a robust physicochemical profile. Furthermore, we will detail the causality behind the experimental choices for determining these properties, providing researchers with a practical framework for the characterization of novel chemical entities.

This document is structured to provide not just a list of properties, but a logical progression of thought, from fundamental molecular attributes to their direct implications in a pharmaceutical research setting. By understanding the "why" behind each experimental protocol and data point, researchers can make more informed decisions in the iterative process of drug design and optimization.

Molecular Structure and Inherent Properties

The foundational attributes of a molecule, its elemental composition and three-dimensional arrangement, are the genesis of all its other physicochemical characteristics.

Structural and Molecular Formula

-

Systematic Name: this compound

-

CAS Number: 834869-04-4

-

Molecular Formula: C₉H₇N₃O

-

Molecular Weight: 173.17 g/mol

The presence of the imidazo[1,2-a]pyridine bicyclic system, a methoxy group (a hydrogen bond acceptor and potential metabolic site), and a carbonitrile group (a polar, hydrogen bond accepting group) are key features that will influence the properties discussed in subsequent sections.

Core Physicochemical Properties: A Quantitative Assessment

A quantitative understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems. For this compound, we will discuss both predicted values and the experimental methodologies for their empirical determination.

Lipophilicity: The Balance Between Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter influencing membrane permeability and, consequently, absorption.[6] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

Table 1: Predicted and Experimental Lipophilicity Data

| Compound | Predicted XlogP | Experimental logP | Method | Reference |

| This compound | 1.5 | Not Available | - | PubChem |

| Imidazo[1,2-a]pyridine | 1.8 | Not Available | - | PubChem[7] |

A predicted XlogP of 1.5 for our target compound suggests a favorable balance between lipophilicity and hydrophilicity, falling within the desirable range for oral drug absorption as per Lipinski's Rule of Five.[8][9][10][11][12]

Experimental Protocol: Shake-Flask Method for logP Determination

This classic method directly measures the partitioning of a compound between two immiscible phases.[13][14]

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water (or a relevant buffer like PBS, pH 7.4) with n-octanol to ensure thermodynamic equilibrium.

-

Compound Addition: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: Mix equal volumes of the n-octanol and the aqueous solution of the compound in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process.

-

Concentration Analysis: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solubility: A Prerequisite for Absorption

Aqueous solubility is a critical factor for oral drug delivery, as a compound must dissolve in the gastrointestinal fluids to be absorbed.

Due to the lack of experimental data for this compound, a qualitative prediction suggests that the presence of the nitrogen atoms in the heterocyclic core and the polar carbonitrile group may confer some degree of aqueous solubility, while the aromatic system and methoxy group contribute to its lipophilic character.

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of a compound's solubility.

Methodology:

-

Compound Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Aqueous Dilution: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

-

Equilibration: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature.

-

Precipitate Removal: Filter the samples to remove any precipitated compound.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a sensitive analytical method such as LC-MS/MS.

-

Solubility Determination: The measured concentration represents the kinetic solubility of the compound under the assay conditions.

Ionization Constant (pKa): The Influence of pH

The pKa of a molecule dictates its charge state at a given pH, which in turn affects its solubility, permeability, and target binding. The imidazo[1,2-a]pyridine core contains basic nitrogen atoms, and their pKa values are crucial for understanding the compound's behavior in different physiological compartments.

Predicting the pKa of heterocyclic compounds can be complex.[15][16][17][18][19] For the imidazo[1,2-a]pyridine scaffold, the N1 nitrogen is generally the most basic site. The electronic effects of the methoxy and carbonitrile substituents will modulate the basicity of the nitrogen atoms.

Experimental Protocol: UV-Metric pKa Determination

This method relies on the change in the UV-Visible spectrum of a compound as its ionization state changes with pH.[13][14]

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Prepare solutions of the compound in each buffer at a constant concentration.

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum of each solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the largest change is observed) against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Spectroscopic and Structural Characterization

Spectroscopic and crystallographic data provide definitive evidence of a molecule's structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules.[20][21][22][23] For this compound, the expected NMR spectra would show characteristic signals for the aromatic protons of the bicyclic system, the methoxy group protons, and the quaternary carbons of the carbonitrile and methoxy-substituted positions. The chemical shifts and coupling constants would be influenced by the electron-donating methoxy group and the electron-withdrawing carbonitrile group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[24][25] For our target compound, electrospray ionization (ESI) would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 174.0662. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation pathways for the imidazo[1,2-a]pyridine core.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[26][27] For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

-

C≡N stretch of the carbonitrile group (around 2220-2260 cm⁻¹)

-

C-O stretch of the methoxy group (around 1000-1300 cm⁻¹)

-

C=N and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region)

-

C-H stretching of the aromatic and methoxy groups (around 2850-3100 cm⁻¹)

Single-Crystal X-ray Diffraction

When a suitable single crystal can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.[28][29][30][31][32] This technique would definitively confirm the connectivity and conformation of this compound.

Physicochemical Properties and their Impact on Drug-Likeness

The collective physicochemical properties of a compound determine its "drug-likeness," a qualitative concept that assesses the likelihood of a compound being successfully developed into an oral drug.[33]

Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of simple guidelines for evaluating the drug-likeness of a compound based on its physicochemical properties.[8][9][10][11][12]

Table 2: Lipinski's Rule of Five Analysis for this compound

| Parameter | Value | Rule | Compliance |

| Molecular Weight | 173.17 g/mol | < 500 Da | Yes |

| logP | 1.5 (Predicted) | < 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (3 Nitrogens, 1 Oxygen) | ≤ 10 | Yes |

Based on these predictions, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses a favorable physicochemical profile for oral bioavailability.

Visualizing the Interplay of Physicochemical Properties in Drug Development

The relationship between a compound's structure, its physicochemical properties, and its ultimate biological activity is complex and interconnected. The following diagram illustrates this crucial workflow in drug discovery.

Caption: The iterative cycle of drug discovery, highlighting the central role of physicochemical properties.

Conclusion: A Roadmap for the Rational Design of Imidazo[1,2-a]pyridine-Based Therapeutics

This technical guide has provided a comprehensive framework for understanding and evaluating the physicochemical properties of this compound. While experimental data for this specific molecule remains to be fully elucidated, the principles, predictive models, and experimental protocols outlined herein offer a robust roadmap for its characterization. The favorable predicted properties of this compound, particularly its compliance with Lipinski's Rule of Five, underscore its potential as a valuable scaffold in drug discovery programs.

For researchers and drug development professionals, a thorough and early-stage assessment of these core physicochemical attributes is not merely a data-gathering exercise; it is a critical step in de-risking a project and increasing the probability of advancing a safe and effective therapeutic agent to the clinic. The integration of predictive modeling with empirical, methodologically sound experimentation, as detailed in this guide, represents the current best practice in the field and is essential for the successful translation of chemical innovation into clinical reality.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Pharmaceutical Sciences and Research. [Link]

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2011). Expert Opinion on Drug Discovery. [Link]

- Lipinski's rule of five. (2022). Taylor & Francis Online. [Link]

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Drug Discovery and Development. [Link]

- Melting point determination. (n.d.). University of Calgary. [Link]

- Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021). Journal of Mass Spectrometry. [Link]

- Physicochemical properties. (n.d.). Fiveable. [Link]

- Lipinski's rule of five. (2023). Wikipedia. [Link]

- The Rule of 5 - Two decades later. (2018).

- Search, Visualize, and Analyse Known Small Molecules. (n.d.). CCDC. [Link]

- What are the physicochemical properties of drug?. (2023). LookChem. [Link]

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2023). Journal of Analytical & Pharmaceutical Research. [Link]

- Physicochemical properties of imidazo-pyridine protic ionic liquids. (2013).

- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

- Mastering Lipinski Rules for Effective Drug Development. (2024). Bioaccess. [Link]

- Physicochemical properties of imidazo-pyridine protic ionic liquids. (2013). RSC Publishing. [Link]

- Lipinski's rule of five. (n.d.). Moodle@Units. [Link]

- A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (2022). International Journal for Research in Applied Science and Engineering Technology. [Link]

- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). Combinatorial Chemistry & High Throughput Screening. [Link]

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. [Link]

- A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temper

- QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. (2023).

- Class 11 Chemistry Determination Of Melting Point Experiment. (n.d.). Vedantu. [Link]

- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1989).

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016).

- Experiment 1 - Melting Points. (n.d.). University of Colorado Boulder. [Link]

- Determination of Melting Point. (n.d.). Clarion University. [Link]

- LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

- Towards ligand design: Quantum Chemical Topology descriptors of heterocyclic compounds and pKa prediction from ab initio bond lengths. (2013). University of Manchester. [Link]

- Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. (1997).

- Imidazo(1,2-a)pyridine. (n.d.). PubChem. [Link]

- Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. (2024). Reddit. [Link]

- a message-passing neural network with retention mechanism for pKa prediction. (2024).

- Application of Crystalline Matrices for the Structural Determination of Organic Molecules. (2021). Crystal Growth & Design. [Link]

- Imidazo(1,2-A)pyridine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Omega. [Link]

- FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2009).

- 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. (2020).

- Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. (2014). RSC Advances. [Link]

- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2021). RSC Advances. [Link]

- Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. (2003). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investig

- Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2022). Molecules. [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. fiveable.me [fiveable.me]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. ijrpr.com [ijrpr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 12. moodle2.units.it [moodle2.units.it]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. research.manchester.ac.uk [research.manchester.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

- 19. academic.oup.com [academic.oup.com]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]

- 22. spectrabase.com [spectrabase.com]

- 23. researchgate.net [researchgate.net]

- 24. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. rigaku.com [rigaku.com]

- 29. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 30. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 31. A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature [mdpi.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile: A Privileged Scaffold in Kinase Inhibition

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile (CAS No. 834869-04-4), a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery community. The imidazo[1,2-a]pyridine core is widely recognized as a "privileged structure," forming the backbone of numerous biologically active agents.[1][2] This document details the compound's physicochemical properties, provides a robust, mechanistically explained synthesis protocol, explores its primary application as a kinase inhibitor within the PI3K/Akt/mTOR signaling pathway, and furnishes detailed experimental procedures for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Chemical and Physical Properties

This compound is a functionalized bicyclic heteroaromatic compound. Its core structure is amenable to diverse substitutions, making it an attractive scaffold for library synthesis in drug discovery campaigns. While extensive experimental data for this specific analog is not publicly available, key properties can be derived from established chemical databases and predictive models.

| Property | Value | Source(s) |

| CAS Number | 834869-04-4 | [3][4] |

| Molecular Formula | C₉H₇N₃O | [5] |

| Molecular Weight | 173.17 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | COC1=C(C2=NC=CN2C=C1)C#N | [5] |

| InChIKey | LILFJNZTHRZHSK-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 1.5 | [5] |

| Appearance | Predicted to be an off-white to yellow solid | N/A (Predicted) |

| Solubility | Predicted to be soluble in DMSO, Methanol; slightly soluble in water | N/A (Predicted) |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a logical, multi-step sequence, leveraging established heterocyclic chemistry principles. The classical and most versatile approach for constructing the imidazo[1,2-a]pyridine core involves the condensation cyclization of a substituted 2-aminopyridine with an α-halocarbonyl compound or its synthetic equivalent.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Amino-4-methoxypyridine

-

Causality: This initial step introduces the required methoxy group at the C4 position (which becomes the C7 position in the final product) via a nucleophilic aromatic substitution (SNAr) reaction. The chloro group at C4 is a good leaving group, activated by the ring nitrogen, facilitating its displacement by the methoxide nucleophile.

-

Protocol:

-

In a sealed reaction vessel, dissolve 2-amino-4-chloropyridine (1.0 eq) in a 1M solution of sodium methoxide in methanol.

-

Heat the reaction mixture to 145 °C and maintain for 6 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography (e.g., eluting with a gradient of methanol in dichloromethane) to yield 2-amino-4-methoxypyridine as an off-white solid.[6]

-

Step 2: Synthesis of 2-Amino-3-cyano-4-methoxypyridine

-

Causality: This step installs the nitrile functionality at the C3 position, which is ortho to the activating amino group. This can be achieved via electrophilic halogenation followed by cyanation. N-Bromosuccinimide (NBS) is a common reagent for the regioselective bromination of such electron-rich pyridines. The resulting bromo-intermediate can then be converted to the nitrile using a cyanide source like sodium or copper(I) cyanide.

-

Protocol (General Procedure):

-

Dissolve 2-amino-4-methoxypyridine (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Add sodium cyanide (NaCN) or copper(I) cyanide (CuCN) (1.2 eq) to the mixture.

-

Heat the reaction (e.g., to 80-100 °C) and stir for several hours until the intermediate is converted to the product.

-

Cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude material via column chromatography to obtain 2-amino-3-cyano-4-methoxypyridine.

-

Step 3: Synthesis of this compound

-

Causality: This is the key ring-forming step. The exocyclic amino group of the pyridine derivative attacks one of the electrophilic carbons of the 1,2-dicarbonyl equivalent (here, bromoacetaldehyde), and the endocyclic pyridine nitrogen subsequently displaces the bromide in an intramolecular cyclization. This is a classic Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.

-

Protocol (General Procedure):

-

To a solution of 2-amino-3-cyano-4-methoxypyridine (1.0 eq) in a solvent like ethanol or isopropanol, add bromoacetaldehyde diethyl acetal (1.2 eq) and a catalytic amount of a strong acid (e.g., HCl).

-

Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

-

Alternatively, concentrate the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final compound by recrystallization or silica gel chromatography to yield this compound.

-

Applications in Medicinal Chemistry: A Potent PI3K/Akt/mTOR Pathway Inhibitor

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[1] This is due to its rigid, planar structure and ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases. Specifically, this class of compounds has shown potent inhibitory activity against the Phosphoinositide 3-kinase (PI3K) family, which are critical regulators of cell growth, proliferation, and survival.[1][2][7][8]

The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancer, making it a prime target for therapeutic intervention.[7][9] Derivatives of imidazo[1,2-a]pyridine have been shown to act as potent inhibitors of PI3Kα, the isoform most frequently mutated in cancer, with some analogs exhibiting IC₅₀ values in the low nanomolar range.[1][2]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by the target compound.

Experimental Protocols: In Vitro Kinase Assay

To validate the inhibitory activity of this compound, a biochemical kinase assay is essential. The ADP-Glo™ Kinase Assay is a common, robust method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.

Workflow: ADP-Glo™ PI3Kα Kinase Assay

Caption: Step-by-step workflow for an in vitro PI3Kα kinase inhibition assay.

Detailed Protocol: PI3Kα Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the PI3Kα enzyme.

-

Materials:

-

Recombinant human PI3Kα enzyme.

-

PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

ATP solution.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS).

-

This compound, dissolved in DMSO.

-

HS-173 or other known PI3Kα inhibitor as a positive control.[1]

-

384-well white assay plates.

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in kinase buffer to achieve the desired final assay concentrations (e.g., from 10 µM to 0.1 nM).

-

Reaction Setup: To the wells of a 384-well plate, add 2.5 µL of the diluted compound solutions. Add 2.5 µL of a solution containing PI3Kα enzyme and PIP2 substrate in kinase buffer.

-

Initiation: Start the kinase reaction by adding 5 µL of ATP solution (final concentration should be at or near the Km for ATP).

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measurement: Read the luminescence on a suitable plate reader.

-

Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. The following information is derived from the available Safety Data Sheet (SDS).

-

Hazard Identification:

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

First Aid:

-

Storage:

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated and potent activity as inhibitors of the PI3K/Akt/mTOR pathway. Its "privileged" scaffold makes it an excellent candidate for further optimization and development. Future research should focus on obtaining experimental validation of its physicochemical properties, confirming its specific inhibitory profile against all PI3K isoforms, and evaluating its efficacy in cell-based assays and in vivo cancer models. The synthetic route outlined herein provides a reliable framework for producing this compound and analogs for structure-activity relationship (SAR) studies, which could lead to the discovery of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

- Zhang, M., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules.

- Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry.

- IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate.

- This compound. PubChemLite.

- Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.

- Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309238-B2. PubChem.

- IMIDAZO[1,2-A]PYRIDINE DERIVATIVES, METHODS FOR PREPARING THE SAME AND USE THEREOF - European Patent Office - EP 3481827 B1. EPO.

- Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof - Patent WO2018008929A1. Google Patents.

- Yu, B., et al. (2018). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.

- Process for the preparation of 2-phenyl-imidazo [1, 2-a] pyridine-3-acetamides - Patent US-6384226-B2. Google Patents.

- An, H., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters.

- Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia.

- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.

- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.

- 4-(Aryl)-Benzo[2][10]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores. National Institutes of Health.

- Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International.

- 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. PubMed.

Sources

- 1. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. PubChemLite - this compound (C9H7N3O) [pubchemlite.lcsb.uni.lu]

- 6. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile: Synthesis, Characterization, and Therapeutic Potential in Oncology

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of 7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile, a heterocyclic compound belonging to the promising imidazo[1,2-a]pyridine class. While direct and extensive research on this specific molecule is emerging, this guide synthesizes available information on its synthesis and posits its therapeutic potential, particularly in oncology, based on the well-established biological activities of the core scaffold.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. This scaffold is a key structural component in several marketed drugs with diverse therapeutic applications, underscoring its favorable drug-like properties. In recent years, a substantial body of research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent anticancer agents.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial cellular signaling pathways and the disruption of cytoskeletal dynamics.[2][4]

This compound (Figure 1) is a specific analogue within this class. While its primary investigation in publicly available literature has been in the context of neurological disorders[5], its structural features warrant a thorough evaluation for oncological applications. This guide will detail its synthesis and explore its potential as an anticancer agent based on the established mechanisms of related compounds.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis and Characterization

The synthesis of this compound has been described in the patent literature.[5] The procedure outlined provides a viable route to obtain this compound for further investigation.

Synthetic Protocol

The synthesis of this compound can be achieved via a multi-step process, with a key step involving the cyclization of a substituted 2-aminopyridine derivative. A representative synthetic scheme is depicted below.

Caption: General synthetic workflow for imidazo[1,2-a]pyridines.

Step-by-Step Methodology (based on analogous reactions):

-

Alkylation: To a solution of 2-amino-4-methoxypyridine in a suitable solvent (e.g., ethanol, DMF), an equimolar amount of a base (e.g., potassium carbonate, sodium bicarbonate) is added. The mixture is stirred at room temperature.

-

Addition of Bromoacetonitrile: Bromoacetonitrile is added dropwise to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude intermediate.

-

Intramolecular Cyclization: The crude intermediate is then subjected to cyclization conditions, which may involve heating in the presence of a catalyst or a dehydrating agent to afford the final product, this compound.

-

Purification: The final compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Physicochemical Properties & Characterization Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 834869-04-4 | [6] |

| Molecular Formula | C₉H₇N₃O | [7] |

| Molecular Weight | 173.17 g/mol | [7] |

| Appearance | (Predicted) White to off-white solid | N/A |

Note: Detailed experimental characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not extensively available in peer-reviewed literature. Researchers synthesizing this compound should perform full characterization to confirm its identity and purity.

Potential Anticancer Activity and Mechanism of Action

While direct evidence for the anticancer activity of this compound is limited in the public domain, the extensive research on analogous compounds provides a strong rationale for its investigation in oncology. Two of the most prominent mechanisms of action for anticancer imidazo[1,2-a]pyridines are the inhibition of the PI3K/Akt/mTOR signaling pathway and the disruption of tubulin polymerization.[2][8]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.[4] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, exhibiting significant anticancer effects in preclinical models.[4][9]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: In Vitro Kinase Assay

To evaluate the inhibitory potential of this compound against PI3K, Akt, or mTOR, a biochemical kinase assay can be performed.

-

Reagents and Materials: Recombinant human PI3K, Akt, or mTOR enzymes; substrate (e.g., PIP2 for PI3K, a peptide substrate for Akt/mTOR); ATP; kinase assay buffer; test compound (dissolved in DMSO); detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Assay Procedure:

-

Set up kinase reactions in a 96-well or 384-well plate.

-

Add the kinase, substrate, and varying concentrations of the test compound to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

-

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several imidazo[1,2-a]pyridine derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The effect of this compound on tubulin polymerization can be assessed using a commercially available kit.[10]

-

Reagents and Materials: Purified bovine or human tubulin; tubulin polymerization buffer; GTP; test compound (dissolved in DMSO); positive control (e.g., colchicine); negative control (DMSO); a microplate reader capable of measuring absorbance at 340 nm.

-

Assay Procedure:

-

Prepare a solution of tubulin in polymerization buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add varying concentrations of the test compound or controls to the wells of a pre-chilled 96-well plate.

-

Add the tubulin/GTP solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the absorbance versus time to generate polymerization curves. An increase in absorbance indicates tubulin polymerization.

-

Determine the concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀).

-

Future Directions and Conclusion

This compound represents an intriguing, yet underexplored, molecule within the medicinally significant imidazo[1,2-a]pyridine class. While its synthesis is documented, a comprehensive evaluation of its biological activities, particularly in the context of cancer, is warranted.

Future research should focus on:

-

Full Physicochemical Characterization: Detailed spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS, IR) to establish a complete and verifiable profile of the compound.

-

In Vitro Anticancer Screening: Evaluation of the cytotoxic effects of this compound against a panel of human cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Elucidation of its molecular mechanism of action through kinase assays, tubulin polymerization assays, cell cycle analysis, and apoptosis assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and drug-like properties.

References

- Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.

- Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 1-1.

- Anonymous. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.

- Anonymous. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Arena, F., et al. (2010). Imidazo[1,2-a]pyridine derivatives as modulators of the 5-ht2a serotonin receptor useful for the treatment of disorders related thereto.

- Anonymous. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry.

- Anonymous. (2017). Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. Bioorganic & Medicinal Chemistry.

- PubChem. (n.d.). This compound. PubChem.

- Anonymous. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.

- Anonymous. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry.

- Anonymous. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Journal of Ovarian Research.

- Anonymous. (2015). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry.

- Anonymous. (2023). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Medicinal Chemistry Letters.

- Anonymous. (2022). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia.

- Anonymous. (2022). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.

- Anonymous. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry.

- Anonymous. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.

- Anonymous. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.

- Anonymous. (2022). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.

- Anonymous. (2022). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia.

- Anonymous. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.

- Anonymous. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Anonymous. (2008).

- Anonymous. (1995). X-ray crystallographic characterization of two polymorphs of 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2- propynyl)-imidazo [1,2-a]pyridine. Journal of Chemical Crystallography.

- Anonymous. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters.

- PubChem. (n.d.). Imidazo[1,2-a]pyridine-7-carbonitrile. PubChem.

- Anonymous. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. This compound | 834869-04-4 [chemicalbook.com]

- 7. PubChemLite - this compound (C9H7N3O) [pubchemlite.lcsb.uni.lu]

- 8. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

molecular weight and formula of 7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the novel heterocyclic compound, 7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile. We will delve into its fundamental properties, provide a robust proposed synthetic pathway with detailed experimental protocols, and discuss its potential as a valuable scaffold in modern drug discovery.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds.[1] This nitrogen-rich bicyclic system is known for its broad pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antiprotozoal properties.[2] Marketed drugs such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic agent) feature this scaffold, highlighting its clinical and commercial importance.[2]

The strategic functionalization of the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, this compound, incorporates a methoxy group and a carbonitrile moiety. The methoxy group can modulate solubility and metabolic stability, while the nitrile group is a versatile functional handle for further chemical modification and can act as a hydrogen bond acceptor, potentially influencing target binding affinity. This unique combination makes it a compound of significant interest for scaffold-based drug design and discovery programs.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to any research and development effort. The core attributes of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O | |

| Monoisotopic Mass | 173.05891 Da | |

| Predicted XlogP | 1.5 | |

| Canonical SMILES | COC1=C(C2=NC=CN2C=C1)C#N | |

| InChIKey | LILFJNZTHRZHSK-UHFFFAOYSA-N |

Proposed Synthesis and Experimental Protocol

While numerous methods exist for the synthesis of the imidazo[1,2-a]pyridine core, a specific, validated protocol for this compound is not widely published.[1][3] Therefore, we present a scientifically grounded, proposed synthetic route based on established and reliable organic chemistry transformations.

Retrosynthetic Analysis and Strategy

Our strategy involves a two-step process starting from a substituted 2-aminopyridine. The key is the cyclization reaction to form the fused imidazole ring. A classic and effective method for this is the reaction of a 2-aminopyridine with an α-haloaldehyde or its equivalent.

The logical starting material for this synthesis is 2-amino-4-methoxypyridine , which is commercially available.[4] The challenge lies in introducing the cyano group at the C3 position of the pyridine ring (which becomes the C8 position of the final product) and then performing the cyclization. A plausible route involves the electrophilic cyanation of an activated pyridine intermediate followed by cyclization.

Synthesis Workflow Diagram

The proposed multi-step synthesis is outlined in the workflow below.

Sources

- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 4. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]

The Pharmacological Profile of 7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile: A Technical Guide for Drug Discovery Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive pharmacological profile of a specific derivative, 7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile. While extensive public domain data on this particular molecule is limited, this document leverages the wealth of information available for the broader imidazo[1,2-a]pyridine class to project a detailed and scientifically grounded profile. This includes a plausible synthetic route, a predicted mechanism of action centered on key oncogenic pathways, and a roadmap for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is a fused heterocyclic system that has garnered significant attention in drug discovery due to its versatile biological activities. This scaffold is present in several commercially successful drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, underscoring its clinical relevance.[2] The broad therapeutic spectrum of this class of compounds encompasses anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4]

The promising biological activities of imidazo[1,2-a]pyridine derivatives have spurred extensive research into their synthesis and functionalization.[5] The C-3 position of the imidazo[1,2-a]pyridine ring is particularly amenable to substitution, allowing for the generation of diverse chemical libraries for high-throughput screening.

This guide focuses on this compound, a specific analogue bearing a methoxy group at the 7-position and a carbonitrile moiety at the 8-position. While this compound is commercially available from various suppliers, its detailed pharmacological properties have not been extensively reported in peer-reviewed literature.[2] Therefore, this document will provide a projected profile based on the established characteristics of the imidazo[1,2-a]pyridine family.

Synthesis and Characterization

A plausible synthetic route for this compound can be conceptualized based on established methodologies for the synthesis of substituted imidazo[1,2-a]pyridines. A common and effective strategy involves the condensation of a substituted 2-aminopyridine with an α-haloketone or a related electrophilic species.

A likely starting material for the synthesis of the target compound is 2-amino-4-methoxypyridine . This precursor can be synthesized from 2-amino-4-chloropyridine and sodium methoxide. The subsequent steps would involve the introduction of the carbonitrile group at the 3-position of the pyridine ring, followed by cyclization to form the fused imidazole ring.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Experimental Protocol: A General Approach to Imidazo[1,2-a]pyridine Synthesis

The following protocol outlines a general method for the synthesis of imidazo[1,2-a]pyridines, which can be adapted for the specific synthesis of this compound.

-

Step 1: Nitration of 2-Amino-4-methoxypyridine. To a solution of 2-amino-4-methoxypyridine in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at a low temperature (e.g., 0-5 °C). The reaction is stirred for several hours and then carefully poured onto ice. The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-amino-4-methoxy-3-nitropyridine.

-

Step 2: Reduction of the Nitro Group. The 2-amino-4-methoxy-3-nitropyridine is dissolved in a suitable solvent such as ethanol or methanol, and a palladium on carbon catalyst is added. The mixture is then subjected to hydrogenation at atmospheric or elevated pressure until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to give 2,3-diamino-4-methoxypyridine.

-

Step 3: Cyclization to form the Imidazole Ring. The diamine is reacted with an α-halo-acetaldehyde (e.g., bromoacetaldehyde) in a solvent like ethanol under reflux conditions. This leads to the formation of the imidazo[1,2-a]pyridine ring system.

-

Step 4: Introduction of the Carbonitrile Group. The final step involves the introduction of the carbonitrile group at the 8-position. This can be achieved through various cyanation methods, such as a Sandmeyer-type reaction if a suitable precursor is available, or through direct C-H cyanation using a cyanide source and a transition metal catalyst.

Predicted Pharmacological Profile

Based on the extensive research on the imidazo[1,2-a]pyridine scaffold, this compound is predicted to exhibit significant biological activity, most notably as an anticancer agent.

Primary Therapeutic Area: Oncology

The imidazo[1,2-a]pyridine nucleus is a common feature in a large number of potent anticancer agents.[4] These compounds often exert their effects by inhibiting key signaling pathways that are dysregulated in cancer cells.

Predicted Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A predominant mechanism of action for many anticancer imidazo[1,2-a]pyridine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common event in a wide range of human cancers.

It is hypothesized that this compound will act as an inhibitor of one or more kinases within this pathway, leading to the downstream effects of apoptosis induction and cell cycle arrest in cancer cells.

Sources

The Rising Star in Drug Discovery: A Technical Guide to 7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines